molecular formula C10H7Br2NO B1504322 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole CAS No. 5300-99-2

5-(Bromomethyl)-3-(4-bromophenyl)isoxazole

Cat. No. B1504322
CAS RN: 5300-99-2
M. Wt: 316.98 g/mol
InChI Key: SLWCENOBHUXOFJ-UHFFFAOYSA-N
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Description

“5-(4-Bromophenyl)isoxazole” is used as an active pharmaceutical ingredient . It is a product of Thermo Scientific Chemicals, which was originally part of the Alfa Aesar product portfolio .


Molecular Structure Analysis

The molecular formula of “5-(4-Bromophenyl)isoxazole” is C9H6BrNO . Its molecular weight is 224.057 g/mol . The IUPAC name is 5-(4-bromophenyl)-1,2-oxazole . The SMILES string is C1=CC(=CC=C1C2=CC=NO2)Br .


Physical And Chemical Properties Analysis

The melting point of “5-(4-Bromophenyl)isoxazole” is between 115°C to 118°C .

Scientific Research Applications

Biomedical Applications

5-(Bromomethyl)-3-(4-bromophenyl)isoxazole and its derivatives have been explored for various biomedical applications. A study highlighted the synthesis of a related compound, 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, which shows promise in the regulation of inflammatory diseases. This was determined through docking studies, indicating potential biomedical relevance (Ryzhkova, Ryzhkov, & Elinson, 2020).

Synthesis of Heterocycles

The compound is also utilized in the synthesis of complex heterocycles. A notable example is the creation of dithia- and tetrathiacyclophanes, which are formed by reacting 5-bromomethyl-3-(p-bromomethylphenyl)isoxazole with bis(mercaptomethyl)benzenes (Hatta, Kawano, Maeda, & Tsuge, 1997). Such compounds have potential applications in various chemical and pharmaceutical processes.

Molecular Docking and Structural Analysis

Further, derivatives of this compound have been subjected to comprehensive molecular docking and structural analysis. For instance, 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole has been characterized for its interactions with antibacterial, antifungal, and anticancer targets, demonstrating the versatility of isoxazole derivatives in drug discovery (Sreenatha et al., 2017).

Photochemical Synthesis

A study on the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, a related compound, highlights the potential of these derivatives in photonic devices and as agrochemicals. This research also sheds light on the environmental-friendly synthesis methods and their practical applications (Sampaio et al., 2023).

Safety and Hazards

It is recommended to keep the container tightly closed and to store it in cool, dry conditions in well-sealed containers .

properties

IUPAC Name

5-(bromomethyl)-3-(4-bromophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2NO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWCENOBHUXOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697823
Record name 5-(Bromomethyl)-3-(4-bromophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-3-(4-bromophenyl)isoxazole

CAS RN

5300-99-2
Record name 5-(Bromomethyl)-3-(4-bromophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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